
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a phenyl group in its structure contributes to its unique chemical behavior and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl phenyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of fluorophenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in specific biological outcomes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene: Known for its unique combination of fluorophenyl and phenyl groups.
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-2-ene: Similar structure but different position of the triazene group.
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-3-ene: Another isomer with a different triazene group position.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60252-80-4 |
|---|---|
Formule moléculaire |
C13H12FN3 |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C13H12FN3/c1-17(13-5-3-2-4-6-13)16-15-12-9-7-11(14)8-10-12/h2-10H,1H3 |
Clé InChI |
WHCHGNHJDBMTJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)N=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


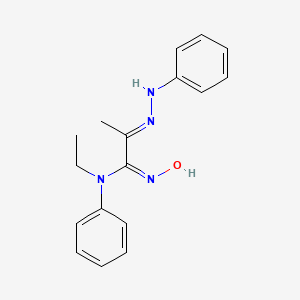
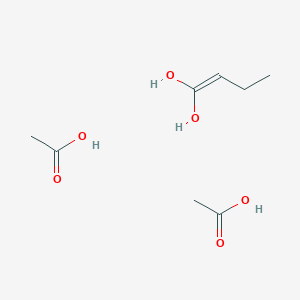
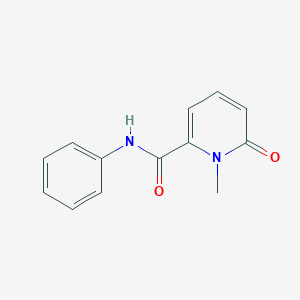
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
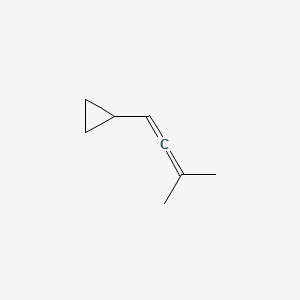


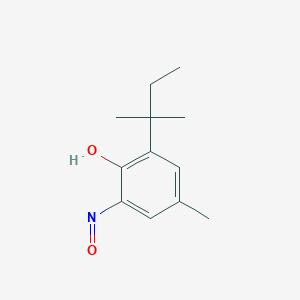
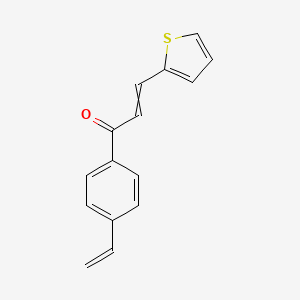
![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)



